molecular formula C22H20F2N2O3 B2679928 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide CAS No. 888443-74-1

3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2679928
CAS No.: 888443-74-1
M. Wt: 398.41
InChI Key: QXQFECIZSSWLNW-UHFFFAOYSA-N
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Description

3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the amido and difluorophenyl groups. Common reagents and conditions used in these reactions include:

    Formation of Benzofuran Core: This step may involve cyclization reactions using starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of Amido Group: The amido group can be introduced through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.

    Addition of Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions using appropriate fluorinated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or difluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific biological or chemical activity. Potential mechanisms include:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives, such as:

Uniqueness

    Structural Features: The presence of the cyclohexaneamido group and the difluorophenyl moiety may impart unique chemical and biological properties to the compound.

    Biological Activity: Differences in biological activity compared to similar compounds may arise from variations in molecular interactions and target specificity.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3/c23-16-11-10-14(12-17(16)24)25-22(28)20-19(15-8-4-5-9-18(15)29-20)26-21(27)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQFECIZSSWLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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